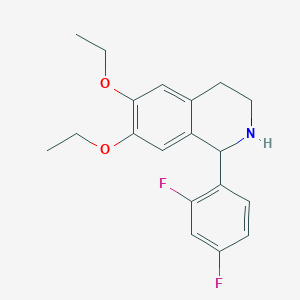![molecular formula C16H13N5O4S B15007050 4-[5-({2-[(3-hydroxyphenyl)amino]-2-oxoethyl}sulfanyl)-1H-tetrazol-1-yl]benzoic acid](/img/structure/B15007050.png)
4-[5-({2-[(3-hydroxyphenyl)amino]-2-oxoethyl}sulfanyl)-1H-tetrazol-1-yl]benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[5-({2-[(3-hydroxyphenyl)amino]-2-oxoethyl}sulfanyl)-1H-tetrazol-1-yl]benzoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a tetrazole ring, a benzoic acid moiety, and a hydroxyphenyl group, making it an interesting subject for research in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-({2-[(3-hydroxyphenyl)amino]-2-oxoethyl}sulfanyl)-1H-tetrazol-1-yl]benzoic acid typically involves multiple steps, including the formation of the tetrazole ring and the introduction of the hydroxyphenyl group. Common synthetic routes may include:
Formation of Tetrazole Ring: This can be achieved through the reaction of an azide with a nitrile under acidic conditions.
Introduction of Hydroxyphenyl Group: This step may involve the coupling of a hydroxyphenyl amine with a suitable precursor, followed by oxidation to introduce the hydroxy group.
Final Assembly: The final step involves the coupling of the tetrazole intermediate with the benzoic acid moiety under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques to streamline the process.
化学反应分析
Types of Reactions
4-[5-({2-[(3-hydroxyphenyl)amino]-2-oxoethyl}sulfanyl)-1H-tetrazol-1-yl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions may require bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted tetrazole derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
作用机制
The mechanism of action of 4-[5-({2-[(3-hydroxyphenyl)amino]-2-oxoethyl}sulfanyl)-1H-tetrazol-1-yl]benzoic acid involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group may interact with enzymes or receptors, modulating their activity. The tetrazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.
相似化合物的比较
Similar Compounds
4-[5-({2-[(3-hydroxyphenyl)amino]-2-oxoethyl}sulfanyl)-1H-tetrazol-1-yl]benzoic acid: shares similarities with other tetrazole-containing compounds and hydroxyphenyl derivatives.
Tetrazole Derivatives: Compounds like 5-aminotetrazole and 5-mercaptotetrazole.
Hydroxyphenyl Derivatives: Compounds like hydroxybenzoic acid and hydroxybenzaldehyde.
Uniqueness
The unique combination of the tetrazole ring, hydroxyphenyl group, and benzoic acid moiety in this compound provides distinct chemical and biological properties, making it a valuable compound for research and development.
属性
分子式 |
C16H13N5O4S |
|---|---|
分子量 |
371.4 g/mol |
IUPAC 名称 |
4-[5-[2-(3-hydroxyanilino)-2-oxoethyl]sulfanyltetrazol-1-yl]benzoic acid |
InChI |
InChI=1S/C16H13N5O4S/c22-13-3-1-2-11(8-13)17-14(23)9-26-16-18-19-20-21(16)12-6-4-10(5-7-12)15(24)25/h1-8,22H,9H2,(H,17,23)(H,24,25) |
InChI 键 |
SXWRBKOCOVMOQP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)O)NC(=O)CSC2=NN=NN2C3=CC=C(C=C3)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-{[4-amino-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15006970.png)
![2-[4-Amino-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]-4,6-dimethylthieno[2,3-b]pyridin-3-amine](/img/structure/B15006974.png)
![N-[2-(1-adamantyloxy)ethyl]-4-(4-methylpiperazin-1-yl)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine](/img/structure/B15006976.png)

![Ethyl 4-{4-(2-amino-2-oxoethyl)-3-[(3-fluorobenzoyl)amino]-5-oxo-2-thioxoimidazolidin-1-yl}benzoate](/img/structure/B15006997.png)

![N,N'-bis[2-(benzyloxy)ethyl]benzene-1,3-dicarboxamide](/img/structure/B15007015.png)
![N-[2-(Adamantan-1-YL)ethyl]-2-ethoxy-5-(methoxymethyl)benzene-1-sulfonamide](/img/structure/B15007021.png)

![7-(Naphthalen-1-yl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B15007029.png)
![3-(4-Ethoxy-3-methoxyphenyl)-3-{[(4-nitrophenyl)carbonyl]amino}propanoic acid](/img/structure/B15007030.png)
![N-(4-[Chloro(difluoro)methoxy]phenyl)-3-methyl-4-oxo-2-([3-(trifluoromethyl)phenyl]imino)-1,3-thiazinane-6-carboxamide](/img/structure/B15007032.png)
![N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B15007035.png)
![(2Z)-2-[2-(4-nitrophenyl)hydrazinylidene]-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one](/img/structure/B15007040.png)
